molecular formula C20H22N4O4S B10991447 ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B10991447
M. Wt: 414.5 g/mol
InChI Key: QLGWWPXABLABBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound contains several functional groups, including an imino group, a thiazole ring, and an acetyl group. The presence of these moieties contributes to its diverse properties.

  • Natural Occurrence: : While not commonly found in nature, similar structural motifs appear in various biologically relevant molecules, such as histidine, purine, and histamine.

Preparation Methods

Synthetic Routes::

  • Condensation Reaction: : The synthesis typically involves a condensation reaction between an appropriate phthalazinone derivative (bearing the acetyl group) and a thiazole-containing compound. The imino group forms during this process.

  • Reagents and Conditions: : Specific reagents and conditions depend on the chosen synthetic route. For example, the reaction might occur in the presence of a base or acid catalyst.

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and safety.

Chemical Reactions Analysis

    Reactivity: Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various reactions

    Common Reagents: These reactions often involve reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

    Biology: Investigating its interactions with biological molecules (enzymes, receptors, etc.).

    Medicine: Potential drug candidates due to its diverse pharmacophores.

    Industry: Used as a building block for other compounds.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Detailed studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate stands out due to its intricate structure.

    Similar Compounds: While no direct analogs exist, related compounds with imino, thiazole, or acetyl groups may share some properties.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H22N4O4S/c1-4-28-18(26)9-13-11-29-20(21-13)22-17(25)10-16-14-7-5-6-8-15(14)19(27)24(23-16)12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22,25)

InChI Key

QLGWWPXABLABBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.